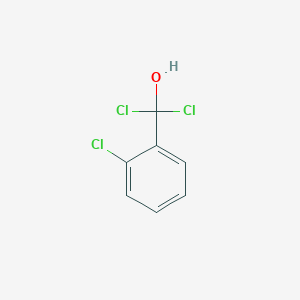![molecular formula C23H21N3O5 B13821658 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrobenzyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with 4,5-dimethylfuran-3-carbonitrile in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile: shares structural similarities with other nitrobenzyl and furan derivatives.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar aromatic structure but differs in its functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H21N3O5 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4,5-dimethylfuran-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O5/c1-4-29-22-11-18(13-25-23-20(12-24)15(2)16(3)31-23)7-10-21(22)30-14-17-5-8-19(9-6-17)26(27)28/h5-11,13H,4,14H2,1-3H3/b25-13+ |
Clave InChI |
LHSBYMWYOATDIQ-DHRITJCHSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/C2=C(C(=C(O2)C)C)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NC2=C(C(=C(O2)C)C)C#N)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


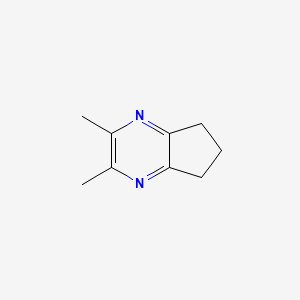
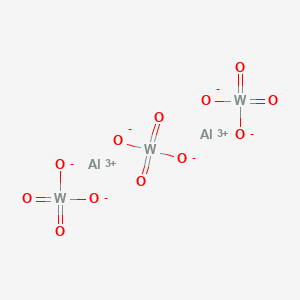
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
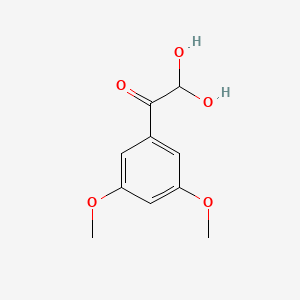
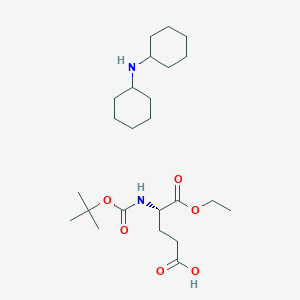
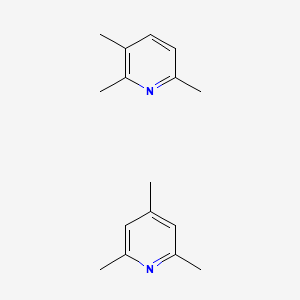

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
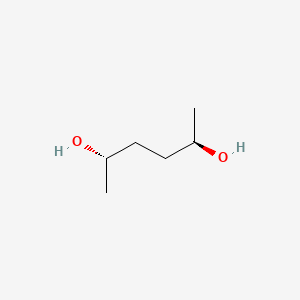
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
